
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde is a deuterated derivative of 7-methoxy-1-naphthaldehyde This compound is characterized by the presence of three deuterium atoms in place of hydrogen atoms in the methoxy group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde typically involves the deuteration of 7-methoxy-1-naphthaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the methoxy group can be deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and methoxy-substituted aromatic compounds. These include:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 7-(Trideuteriomethoxy)naphthalene-1-carboxylic acid
Reduction: 7-(Trideuteriomethoxy)naphthalen-1-ol
Substitution: Products vary depending on the nucleophile used
Applications De Recherche Scientifique
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics. The presence of deuterium allows for the tracing of reaction pathways using techniques like NMR spectroscopy.
Biology: Employed in studies of enzyme activity, particularly those involving aldehyde dehydrogenase (ALDH). The deuterium atoms can provide insights into enzyme-substrate interactions and reaction dynamics.
Medicine: Potential use in drug development and metabolic studies. Deuterated compounds often exhibit altered metabolic pathways, which can be advantageous in pharmacokinetics and drug design.
Industry: Utilized in the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.
Mécanisme D'action
The mechanism of action of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde depends on its specific application. In enzymatic studies, the compound interacts with enzymes such as aldehyde dehydrogenase (ALDH), where the deuterium atoms can influence the rate of enzymatic reactions. The molecular targets and pathways involved are typically studied using techniques like NMR spectroscopy and mass spectrometry to observe the behavior of the deuterated compound in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1-naphthaldehyde: The non-deuterated counterpart of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde.
6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthaldehyde with different substitution patterns.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: A structurally related compound with additional functional groups.
Uniqueness
The uniqueness of this compound lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling, as it allows for the tracing of reaction pathways and the investigation of reaction mechanisms with greater precision.
Propriétés
Formule moléculaire |
C12H10O2 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
7-(trideuteriomethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3 |
Clé InChI |
WYDUFXRPFJPXGH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=CC=C2C=O)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


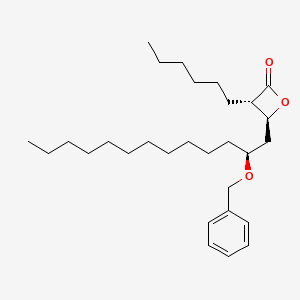
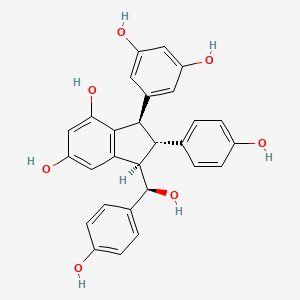

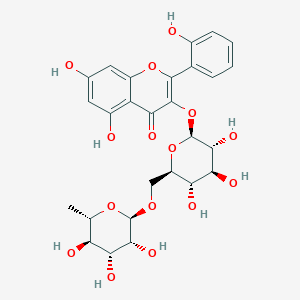

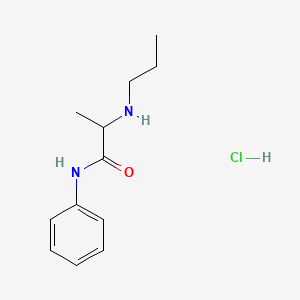
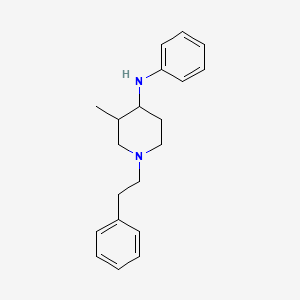
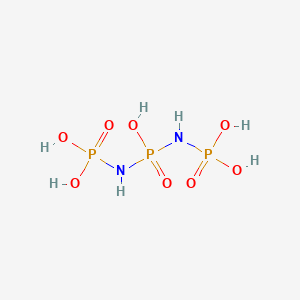

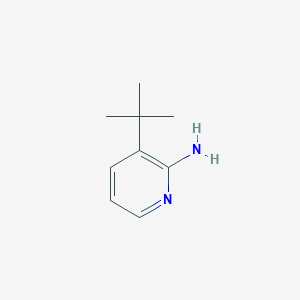
![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

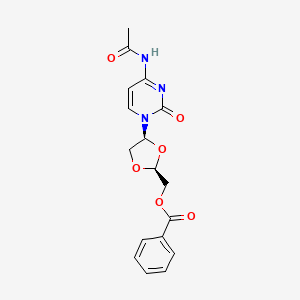
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
